2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-acetamide is a synthetic compound that belongs to the class of acetamides, which are derivatives of acetic acid. This compound features a 2-amino group, a chloro and fluoro-substituted benzyl moiety, and an ethyl group attached to the nitrogen atom. Its structure suggests potential biological activity, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving starting materials such as benzyl amines and acetic acid derivatives. The presence of halogen substituents (chlorine and fluorine) may enhance its pharmacological properties.
This compound is classified under:
The synthesis of 2-amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-acetamide can be achieved through several methods, primarily involving nucleophilic substitution reactions and acylation processes.
The synthesis requires careful control of reaction conditions, including temperature, solvent choice (such as dichloromethane or ethanol), and stoichiometric ratios to optimize yield and purity.
The molecular formula for 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-acetamide is C₁₃H₁₄ClFNO₂. The structure features:
The compound can participate in various chemical reactions:
Careful monitoring of reaction conditions (temperature, pH) is crucial to ensure desired products are obtained without decomposition or unwanted side reactions.
While specific data regarding the mechanism of action for this compound is limited, compounds with similar structures often exhibit biological activity through:
Further pharmacological studies are necessary to elucidate the precise mechanism of action for 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-acetamide.
2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-acetamide has potential applications in:
The strategic synthesis of 2-amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-acetamide (Molecular Weight: 244.69 g/mol, CAS: 1353983-11-5) focuses on optimizing its monoamine oxidase A (MAO-A) inhibitory potential. The core pharmacophore integrates three critical elements:
Synthetic routes prioritize introducing these motifs sequentially. The halogenated benzyl precursor (2-chloro-6-fluorobenzyl bromide) undergoes nucleophilic displacement with N-ethylamine, followed by chloroacetyl chloride coupling. Final Boc-deprotection yields the target compound with >95% purity, validated via HPLC-MS [2].
Table 1: Pharmacophore Components and MAO-A Binding Contributions
Structural Feature | Role in MAO-A Inhibition | Experimental Evidence |
---|---|---|
2-Chloro-6-fluorobenzyl | Hydrophobic cavity anchoring (ΔG = -3.2 kcal/mol) | Docking studies with PDB: 2Z5X [4] |
N-Ethyl linkage | Conformational restraint (entropy penalty: -15 kcal/mol) | Molecular dynamics simulations [6] |
Free amino group | Salt bridge with Asp168 (distance: 2.8 Å) | QM/MM calculations [4] |
The pivotal C–N bond formation between 2-(chloro-6-fluoro-benzyl)(ethyl)amine and chloroacetyl chloride employs rigorous kinetic control to suppress diacylation byproducts. Key process parameters include:
Reaction monitoring via in-situ FTIR confirms intermediate iminium ion formation (C=N stretch at 1640 cm⁻¹) preceding nucleophilic attack. Quenching with ice water precipitates the crude product, which is purified via recrystallization from ethanol/water (4:1) to furnish white crystals (mp 128–130°C) [9].
Table 2: Solvent and Catalyst Screening for Coupling Efficiency
Conditions | Yield (%) | Purity (HPLC) | Major Byproduct |
---|---|---|---|
DCM/TEA (0°C) | 78 | 88% | N,N-bis-chloroacetamide (12%) |
THF/DIPEA (-15°C) | 92 | 98% | None detected |
Acetonitrile/TEA (25°C) | 65 | 76% | Enol-lactam (19%) |
Transitioning from batch to continuous flow chemistry enhances the synthesis' scalability and safety profile. The optimized three-stage process comprises:
Critical advantages over batch processing:
Systematic structural variations of the core scaffold have identified key modifications that amplify MAO-A selectivity and potency:
Notably, the N-ethyl-N-(2-fluorobenzyl) variant (CAS: 769884-79-9) demonstrates superior metabolic stability (t₁/₂ = 120 min in human microsomes vs. 45 min for des-ethyl analog) while retaining MAO-A affinity (IC₅₀ = 0.8 μM) [10].
Table 3: Structure-Activity Relationship of Key Analogues
Structural Modification | MAO-A IC₅₀ (μM) | logP | Aqueous Solubility (mg/mL) |
---|---|---|---|
Parent compound | 0.45 | 2.1 | 12.8 |
N-ethyl → N-cyclopropyl | 3.2 | 2.9 | 4.2 |
Des-amino | >100 | 1.8 | 22.5 |
3-Fluoro isomer | 8.7 | 2.1 | 11.3 |
N-ethyl-N-(2-fluorobenzyl) | 0.8 | 2.4 | 9.1 |
Comprehensive Compound Listing
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0